dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate
Overview
Description
Dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate is an organic compound belonging to the class of phosphoric acid esters. It is characterized by the presence of a piperidine ring and a phosphate group, making it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate typically involves the esterification of phosphoric acid with butanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Phosphoric acid+Butanol→Dibutyl phosphate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Various alkyl or aryl phosphate esters.
Scientific Research Applications
Dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized as a plasticizer, flame retardant, and additive in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. It can also interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: A simpler ester of phosphoric acid with similar chemical properties.
Tributyl phosphate: Another ester with three butyl groups, used as a plasticizer and solvent.
Dibutyl phthalate: A phthalate ester used as a plasticizer with different chemical properties.
Uniqueness
Dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphate esters and enhances its versatility in various applications.
Properties
IUPAC Name |
dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO5P/c1-4-6-13-21-24(20,22-14-7-5-2)23-16(3)15-17(19)18-11-9-8-10-12-18/h15H,4-14H2,1-3H3/b16-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLSQQVQSEGQE-FOCLMDBBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=CC(=O)N1CCCCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)O/C(=C/C(=O)N1CCCCC1)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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